molecular formula C18H26N2O B2946568 N-cyclopentyl-3-phenylazepane-1-carboxamide CAS No. 2034288-33-8

N-cyclopentyl-3-phenylazepane-1-carboxamide

Cat. No. B2946568
CAS RN: 2034288-33-8
M. Wt: 286.419
InChI Key: VKCFFKICYRNRDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a seven-membered azepane ring, with a phenyl group attached to one of the carbon atoms and a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) attached to another carbon atom in the ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions. Again, without specific data on this compound, it’s not possible to provide this information.

Scientific Research Applications

In Vitro Metabolism and Detection in Biological Samples

  • In vitro metabolism and detection in biological samples: Studies on synthetic cannabinoids similar to N-cyclopentyl-3-phenylazepane-1-carboxamide have shown that these compounds undergo extensive metabolism, making their consumption challenging to prove. For instance, PX compounds (PX-1, PX-2, PX-3) were investigated for their metabolism in human liver microsomes, revealing their metabolic stability and the detection of their metabolites in forensic samples (Travon Cooman & S. Bell, 2019).

Synthesis for Anticancer Applications

  • Synthesis for anticancer applications: Functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, showing potential as new pharmacophores for designing anticancer agents (Vivek Kumar et al., 2009).

Catalytic Reactions and Synthetic Applications

  • Catalytic reactions and synthetic applications: Research on copper-catalyzed reactions of alkanes with simple amides and imides forming N-alkyl products has expanded the toolbox for the functionalization of alkanes, highlighting the potential of this compound in synthetic chemistry (B. L. Tran et al., 2014).

Synthesis of Lavendamycin Analogues

  • Synthesis of lavendamycin analogues: Gold-catalyzed cycloisomerization of N-Propargylindole-2-carboxamides, potentially including compounds like this compound, has been utilized for the synthesis of beta-carbolinones, contributing to the development of lavendamycin analogues (D. England & A. Padwa, 2008).

Novel Antitumor Agents

  • Novel antitumor agents: A series of compounds with a core structure similar to this compound demonstrated significant antitumor activity against various cancer cell lines, including those resistant to traditional chemotherapy agents, highlighting their potential as novel antitumor agents (B. S. Iyengar et al., 1999).

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This typically includes information on its toxicity, flammability, and potential for causing irritation or allergic reactions. Without specific data on this compound, it’s not possible to provide this information .

Future Directions

Future research on this compound could potentially involve detailed studies of its synthesis, reactions, and physical and chemical properties, as well as investigations into its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

N-cyclopentyl-3-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(19-17-11-4-5-12-17)20-13-7-6-10-16(14-20)15-8-2-1-3-9-15/h1-3,8-9,16-17H,4-7,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCFFKICYRNRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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